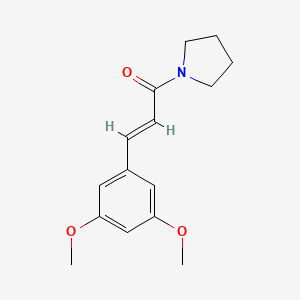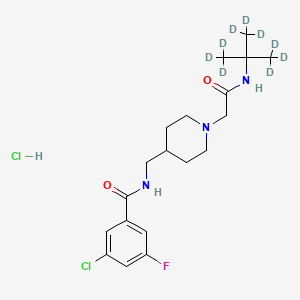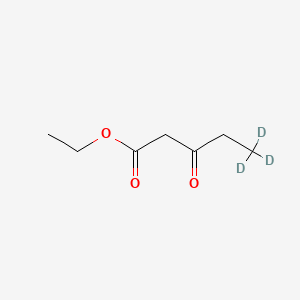
(R)-2,3-Dihydroxypropanal-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,3-Dihydroxypropanal-d4 is a deuterated form of ®-2,3-Dihydroxypropanal, a compound that features prominently in various biochemical and synthetic applications. The deuterium atoms replace hydrogen atoms, making it useful in studies involving isotopic labeling. This compound is often used in research to trace metabolic pathways and understand reaction mechanisms due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydroxypropanal-d4 typically involves the deuteration of ®-2,3-Dihydroxypropanal. One common method is the reduction of ®-2,3-Dihydroxypropanal using deuterium gas in the presence of a palladium catalyst. This process ensures the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods: Industrial production of ®-2,3-Dihydroxypropanal-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: ®-2,3-Dihydroxypropanal-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-2,3-Dihydroxypropanoic acid.
Reduction: Reduction reactions can convert it into ®-1,2,3-Trihydroxypropane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: ®-2,3-Dihydroxypropanoic acid.
Reduction: ®-1,2,3-Trihydroxypropane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
®-2,3-Dihydroxypropanal-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of isotopically labeled compounds for research and development.
作用機序
The mechanism of action of ®-2,3-Dihydroxypropanal-d4 involves its interaction with various molecular targets and pathways. In biochemical studies, it acts as a tracer, allowing researchers to monitor the flow of metabolites through different pathways. The deuterium atoms provide a distinct signature that can be detected using spectroscopic techniques, enabling detailed analysis of metabolic processes.
類似化合物との比較
- ®-2,3-Dihydroxypropanal
- (S)-2,3-Dihydroxypropanal
- ®-1,2,3-Trihydroxypropane
- ®-2,3-Dihydroxypropanoic acid
Comparison: ®-2,3-Dihydroxypropanal-d4 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterparts. This isotopic labeling provides significant advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision. The deuterated form also exhibits different physical and chemical properties, which can be leveraged in various scientific studies.
特性
IUPAC Name |
(2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ITGMSCEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])(C([2H])([2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)


![L-[2-13C]glucose](/img/structure/B583748.png)
